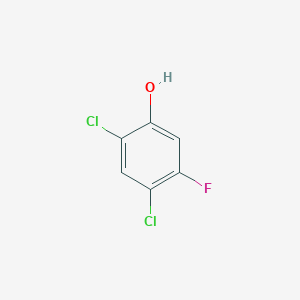
2,4-Dichloro-5-fluoro-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-fluoro-phenol is a chlorinated derivative of phenol . It is a white solid that is mildly acidic . The molecular formula is Cl2C6H3OH . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-fluoro-phenol is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 163.001 .Physical And Chemical Properties Analysis
2,4-Dichloro-5-fluoro-phenol is a white solid with a medicinal odor . It has a melting point of 45°C . It is insoluble in water . The molecular weight is 163.001 .Wissenschaftliche Forschungsanwendungen
Environmental Science: Water Treatment
2,4-Dichloro-5-fluoro-phenol has been studied for its effectiveness in water treatment processes. Research indicates that it can be degraded efficiently through electrocatalytic reduction and oxidation, which is crucial for removing toxic chlorophenols from wastewater . This compound’s degradation contributes to the development of eco-friendly techniques to mitigate water pollution caused by industrial activities.
Pharmaceutical Industry: Drug Synthesis
In the pharmaceutical industry, 2,4-Dichloro-5-fluoro-phenol serves as a precursor in the synthesis of various drugs. Its derivatives are explored for potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities . The compound’s structural properties make it a valuable building block for medicinal chemistry.
Chemical Synthesis: Building Blocks
This compound is utilized as an intermediate in chemical synthesis, where it is involved in various reactions, including electrophilic substitutions and coupling reactions. It aids in the construction of complex organic molecules, which are essential in developing new materials and chemicals .
Material Science: Polymer Production
In material science, 2,4-Dichloro-5-fluoro-phenol is used to improve the properties of polymers. Its derivatives can act as flame retardants, antioxidants, and ultraviolet absorbers, enhancing the thermal stability and durability of plastics, adhesives, and coatings .
Analytical Chemistry: Spectroscopy
The compound is significant in analytical chemistry, particularly in mass spectrometry, where it helps in identifying and quantifying substances within a sample. Its molecular weight and structure provide unique spectral data crucial for analytical procedures .
Biochemistry: Enzyme Inhibition
In biochemistry, derivatives of 2,4-Dichloro-5-fluoro-phenol are investigated for their ability to inhibit enzymes that are targets for drug development. This includes research into treatments for diseases where enzyme regulation plays a key role .
Advanced Oxidation Processes
Lastly, 2,4-Dichloro-5-fluoro-phenol is involved in advanced oxidation processes, which are part of innovative environmental remediation techniques. These processes aim to break down persistent organic pollutants into less harmful substances, thereby reducing their environmental impact .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKARHTOOOHCDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)
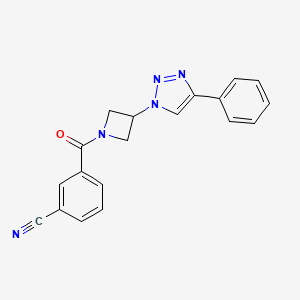
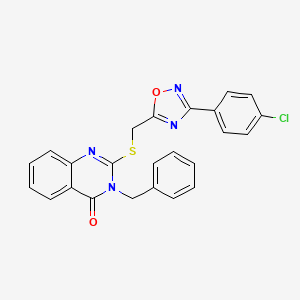
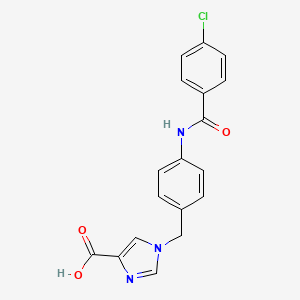
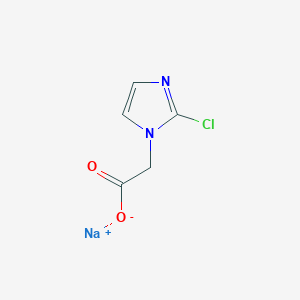

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2868802.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2868807.png)
![Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2868808.png)
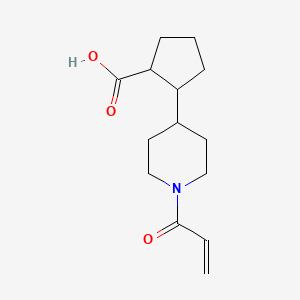
![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2868811.png)
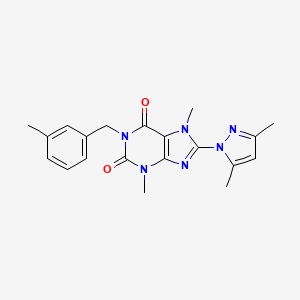

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)